2-Hydroxy-4-octanone
CAS No.:
Cat. No.: VC19827945
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16O2 |
|---|---|
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | 2-hydroxyoctan-4-one |
| Standard InChI | InChI=1S/C8H16O2/c1-3-4-5-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3 |
| Standard InChI Key | BLXXTONMZKDTPX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)CC(C)O |
Introduction
Molecular Structure and Physicochemical Properties
IUPAC Nomenclature and Stereochemical Features
2-Hydroxy-4-octanone (IUPAC name: 2-hydroxyoctan-4-one) consists of an eight-carbon chain with a ketone group at position 4 and a hydroxyl group at position 2. The molecular structure introduces chirality at the β-carbon, enabling the formation of enantiomers that influence its reactivity in asymmetric synthesis. The compound’s canonical SMILES representation () and InChIKey () provide unambiguous identifiers for database searches .
Table 1: Structural and identifiers of 2-hydroxy-4-octanone
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 144.21 g/mol |
| CAS Registry Number | 49707-56-4 |
| PubChem CID | 12578386 |
| Boiling point | Not reported |
| Density (20°C) | Not reported |
The absence of reported boiling and melting points in accessible literature underscores the need for further experimental characterization .
Spectroscopic Characterization
Infrared (IR) spectroscopy of β-hydroxy ketones typically shows strong absorption bands for the hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) groups. Nuclear magnetic resonance (NMR) data would reveal distinct signals for the ketone carbonyl ( 205–220 ppm in ) and hydroxyl-bearing methine proton ( 4.0–4.5 ppm in ).
Synthesis and Production Methods
Thiazolium-Catalyzed Dimerization
A scalable route involves the thiazolium-catalyzed dimerization of aldehydes under mild basic conditions. This method leverages the benzoin condensation mechanism, where the catalyst generates a nucleophilic carbene to facilitate carbon-carbon bond formation. For example, butanal dimerization yields 2-hydroxy-4-octanone with moderate enantioselectivity, requiring post-synthetic purification via column chromatography.
Biocatalytic Approaches
Industrial production increasingly employs immobilized enzymes to enhance catalytic efficiency and reusability. A 2024 study demonstrated the use of NAD-dependent glycerol dehydrogenase (GDH) and NADH oxidase (NOX) co-immobilized on functionalized single-walled carbon nanotubes (SWCNTs). This system achieved a 78% yield improvement over free enzymes, attributed to the nanotubes’ high surface area and electron transfer properties.
Table 2: Comparison of synthesis methods
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|
| Thiazolium catalysis | 65 | 55–60 | Moderate |
| Biocatalytic (SWCNT) | 89 | >99 | High |
Chemical Reactivity and Derivatives
Oxidation and Reduction Pathways
The ketone group undergoes nucleophilic additions, while the β-hydroxy group participates in elimination reactions. Catalytic hydrogenation of 2-hydroxy-4-octanone produces 2,4-octanediol, a precursor to polyesters. Conversely, oxidation with Jones reagent yields 2,4-octanedione, though over-oxidation to carboxylic acids remains a challenge.
Acid-Catalyzed Dehydration
Under acidic conditions, 2-hydroxy-4-octanone dehydrates to form α,β-unsaturated ketones. This reaction proceeds via an E1cb mechanism, generating 4-octen-3-one as the major product. Such intermediates are valuable in flavor and fragrance industries due to their low odor thresholds .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s chiral center makes it a building block for β-blockers and antifungal agents. For instance, reductive amination of 2-hydroxy-4-octanone produces amino alcohols used in atenolol analogs.
Specialty Chemicals
In polymer science, cross-linking reactions with diisocyanates yield polyurethanes with enhanced thermal stability. A 2023 study reported a 40% increase in glass transition temperature () compared to conventional diols.
Comparative Analysis with Structural Analogs
5-Hydroxy-4-octanone
This positional isomer exhibits lower reactivity in aldol condensations due to steric hindrance around the hydroxyl group. Industrial applications focus on plasticizers, with annual production exceeding 500 metric tons .
4-Hydroxy-2-octanone
The transposed functional groups favor intramolecular hemiacetal formation, reducing its stability in aqueous solutions. This property limits its utility in aqueous-phase reactions .
Table 3: Functional comparison of hydroxyoctanone isomers
| Compound | Reactivity | Primary Application | Stability |
|---|---|---|---|
| 2-Hydroxy-4-octanone | High | Pharmaceuticals | Moderate |
| 5-Hydroxy-4-octanone | Moderate | Plasticizers | High |
| 4-Hydroxy-2-octanone | Low | Solvents | Low |
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